![molecular formula C21H20ClN5 B12895480 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine CAS No. 90170-13-1](/img/structure/B12895480.png)
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine is a complex organic compound with a unique structure that includes an imidazo[1,2-b][1,2,4]triazin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b][1,2,4]triazin-3-amine core This core can be synthesized through a series of condensation reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Shares a similar core structure but differs in the substitution pattern.
2-Chloro-N,N-diethyl-1,3,5-triazine-4-amine: Another related compound with different functional groups.
Uniqueness
2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine is unique due to its specific substitution pattern and the presence of both chloro and diethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90170-13-1 |
|---|---|
Molecular Formula |
C21H20ClN5 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(4-2)20-19(22)25-27-18(16-13-9-6-10-14-16)17(23-21(27)24-20)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
SOFZXYTWERAJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=NC(=C(N2N=C1Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
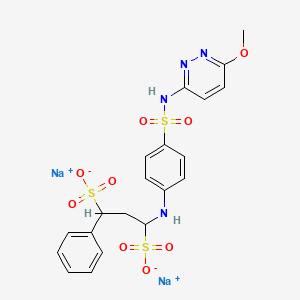



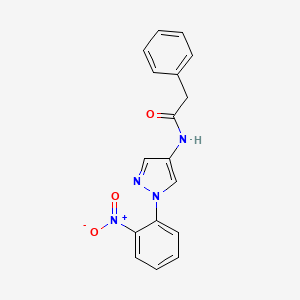
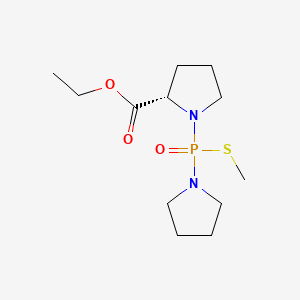

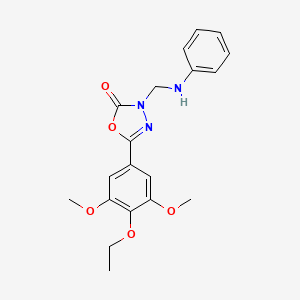
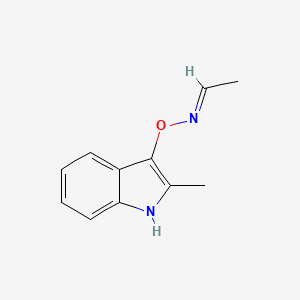
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
